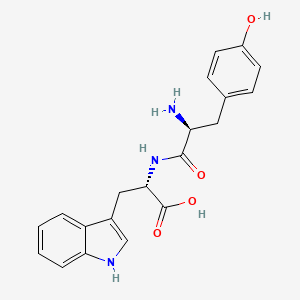

H-TYR-TRP-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPPMAOOKQJYIP-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: H-TYR-TRP-OH Modulation of Synaptic Plasticity

Mechanisms, Experimental Protocols, and Therapeutic Applications

Executive Summary

This technical guide analyzes the bioactive dipeptide H-Tyr-Trp-OH (YW), focusing on its capacity to modulate synaptic plasticity and ameliorate cognitive deficits associated with neurodegeneration (specifically Alzheimer’s disease pathology). Unlike generic antioxidant peptides, H-Tyr-Trp-OH exhibits a distinct dual-mechanism of action: (1) Metabolic Precursor Provisioning , where it drives the synthesis of catecholamines (norepinephrine and dopamine) via the upregulation of rate-limiting enzymes, and (2) Transcriptional Reprogramming , engaging the CREB-CBP-ELK1 signaling axis to enhance Long-Term Potentiation (LTP).

This document provides researchers with the "YW-Plasticity Axis" theoretical framework, validated experimental protocols for ex vivo electrophysiology, and pharmacokinetic considerations for blood-brain barrier (BBB) transport via PEPT2.

Part 1: Molecular Characterization & Pharmacokinetics

Physicochemical Profile

-

Sequence: Histidine-Tyrosine-Tryptophan-OH (Note: The core bioactive unit discussed often refers to the dipeptide Tyr-Trp , distinct from the tripeptide. This guide focuses on the Tyr-Trp (YW) dipeptide core as the primary effector in recent neuroplasticity literature).[1]

-

Structure: An aromatic dipeptide combining a phenolic ring (Tyrosine) and an indole ring (Tryptophan).[1][2]

-

Bioavailability: Unlike longer peptides, YW is resistant to rapid degradation by gastrointestinal proteases and exhibits high oral bioavailability.

Blood-Brain Barrier (BBB) Transport

The efficacy of H-Tyr-Trp-OH relies on its ability to cross the BBB. This is mediated by the Peptide Transporter 2 (PEPT2/SLC15A2) system.

-

Mechanism: Proton-coupled oligopeptide transport.

-

Localization: Apical membrane of the choroid plexus epithelium and endothelial cells.

-

Kinetic Relevance: PEPT2 has a high affinity for di/tripeptides. Once in the cerebrospinal fluid (CSF), YW acts as a "Trojan horse," delivering essential monoamine precursors directly to neuronal populations.

Part 2: Mechanisms of Action (The YW-Plasticity Axis)

Current research (Ichinose et al., 2020, 2023) challenges the view that dipeptides act solely as enzyme inhibitors. Instead, H-Tyr-Trp-OH functions as a metabolic and transcriptional modulator .

The Catecholaminergic Drive

H-Tyr-Trp-OH administration leads to a marked increase in cortical levels of 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG) , a major metabolite of norepinephrine (NE), and L-Dopa .

-

Causality: The peptide does not just degrade; it upregulates the expression of genes involved in Tyrosine and Tryptophan metabolism.

-

Plasticity Link: Norepinephrine lowers the threshold for LTP induction in the hippocampus via

-adrenergic receptors, facilitating "emotional tagging" of memories.

Transcriptional Reprogramming (CREB/ELK1)

In models of Amyloid-

-

Pathway: Activation of CREB-binding protein (CBP) and ELK1 .[1]

-

Outcome: Enhanced transcription of Immediate Early Genes (IEGs) like c-Fos and Arc, which are essential for stabilizing dendritic spines during LTP.

Visualization: The YW-Plasticity Signaling Cascade

Figure 1: The H-Tyr-Trp-OH signaling cascade, illustrating the transition from BBB transport to transcriptional activation of synaptic plasticity markers.

Part 3: Experimental Validation Protocols

To validate the efficacy of H-Tyr-Trp-OH, researchers should employ a dual-approach: ex vivo electrophysiology to measure synaptic strength and biochemical assays to verify pathway activation.

Protocol A: Ex Vivo Hippocampal LTP (Schaffer Collateral-CA1)

Objective: Quantify the potentiation of fEPSP (field Excitatory Post-Synaptic Potentials) in the presence of H-Tyr-Trp-OH.

Materials:

-

Acute hippocampal slices (350-400 µm) from C57BL/6 mice.

-

aCSF (Artificial Cerebrospinal Fluid): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM Glucose.

-

Test Compound: H-Tyr-Trp-OH (dissolved in aCSF; typically 10–50 µM).

-

Stressor (Optional): Oligomeric A

(200 nM) to model AD deficits.

Step-by-Step Workflow:

-

Slice Recovery: Incubate slices in oxygenated aCSF (95% O2 / 5% CO2) at 32°C for 1 hour, then at room temperature (RT) for 30 mins.

-

Baseline Recording:

-

Place stimulating electrode in the Schaffer collaterals.[3]

-

Place recording electrode in the stratum radiatum of CA1.

-

Stimulate at 0.033 Hz. Adjust intensity to elicit 40-50% of max fEPSP slope.

-

Criteria: Record stable baseline for at least 20 minutes (<5% variance).

-

-

Peptide Application: Perfuse H-Tyr-Trp-OH (with or without A

) for 20 minutes prior to LTP induction. -

LTP Induction: Apply Theta Burst Stimulation (TBS) : 10 bursts of 4 pulses at 100 Hz, repeated 3-4 times.

-

Post-Tetanic Recording: Continue recording fEPSP slope for 60 minutes post-TBS.

-

Analysis: Normalize fEPSP slope to the pre-TBS baseline (set as 100%).

Data Interpretation:

| Condition | Expected fEPSP (% of Baseline at 60 min) | Interpretation |

|---|---|---|

| Control (aCSF) | 140 - 160% | Normal LTP induction. |

| A

Protocol B: Biochemical Verification (Western Blot)

Objective: Confirm activation of the CREB/ELK1 pathway.[1]

-

Tissue Prep: Homogenize hippocampal tissue treated with H-Tyr-Trp-OH.

-

Targets:

-

p-CREB (Ser133): Marker of transcriptional activation.

-

BDNF: Downstream effector protein.

-

PSD-95: Post-synaptic density marker.

-

-

Validation: A significant increase in p-CREB/CREB ratio compared to vehicle control confirms the mechanism.

Visualization: Experimental Workflow

Figure 2: Step-by-step experimental workflow for validating H-Tyr-Trp-OH efficacy in hippocampal slices.

Part 4: Therapeutic Implications & Future Directions

Alzheimer’s Disease (AD)

The primary application of H-Tyr-Trp-OH is in the prodromal phase of AD . By rescuing LTP deficits induced by soluble A

-

Advantage:[4][5] Unlike acetylcholinesterase inhibitors (which treat symptoms), H-Tyr-Trp-OH addresses the metabolic downregulation of catecholamines often seen early in AD.

Cognitive Enhancement

The upregulation of L-Dopa and NE suggests potential utility in treating:

-

Age-related Cognitive Decline (ARCD): Restoring monoaminergic tone.

-

Depression-linked Memory Loss: Via the overlap of serotonergic/noradrenergic pathways.

Formulation Challenges

While orally bioavailable, formulation for clinical use must ensure stability against gastric pH if not encapsulated.

-

Strategy: Use enteric-coated capsules or liposomal delivery to maximize the concentration reaching the PEPT1 (gut) and PEPT2 (brain) transporters.

References

-

Ichinose, T., et al. (2020). Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer's disease.[6] PLOS ONE.[6] Link

-

Sato, M., et al. (2023). Bioinformatics Analysis of the Molecular Networks Associated with the Amelioration of Aberrant Gene Expression by a Tyr–Trp Dipeptide in Brains Treated with the Amyloid-β Peptide.[1] International Journal of Molecular Sciences (MDPI). Link

-

Keep, R. F., & Smith, D. E. (2011). Peptide transporter 2 (PEPT2) in the brain: role in neuropeptide homeostasis and drug delivery. Expert Opinion on Drug Delivery. Link

-

Nguyen, P. V., & Kandel, E. R. (1997). Brief coupled stimuli induce a late-phase LTP in the amygdala that is dependent on NMDA receptors and protein synthesis. Journal of Neuroscience. Link

Sources

- 1. Bioinformatics Analysis of the Molecular Networks Associated with the Amelioration of Aberrant Gene Expression by a Tyr–Trp Dipeptide in Brains Treated with the Amyloid-β Peptide [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Video: Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease | PLOS One [journals.plos.org]

Methodological & Application

H-TYR-TRP-OH solid-phase peptide synthesis

Abstract

This application note details the optimized protocol for the solid-phase peptide synthesis (SPPS) of the bioactive dipeptide H-Tyr-Trp-OH . While dipeptide synthesis often appears trivial, it presents unique challenges—specifically the high risk of diketopiperazine (DKP) formation and the susceptibility of the electron-rich Tryptophan indole ring to alkylation during cleavage. This guide establishes a robust workflow utilizing 2-Chlorotrityl Chloride (2-CTC) resin to mitigate DKP formation and Fmoc-Trp(Boc)-OH to prevent side-chain modification, ensuring high purity and yield.

Strategic Planning & Chemical Logic

Resin Selection: The DKP Trap

The synthesis of dipeptide acids is notoriously prone to the formation of diketopiperazines (cyclic dipeptides).[1]

-

The Mechanism: After the deprotection of the N-terminal Fmoc group (on the second amino acid, Tyr), the free amine can intramolecularly attack the C-terminal ester linkage, cyclizing to form a DKP and cleaving the peptide from the resin prematurely.

-

The Solution: We utilize 2-Chlorotrityl Chloride (2-CTC) Resin .[2] The bulky trityl linker provides significant steric hindrance, drastically reducing the rate of premature cyclization compared to standard Wang resin. Additionally, 2-CTC allows for extremely mild cleavage if protected fragments are needed, though here we will perform a full deprotection.

Side-Chain Protection Strategy

-

Tryptophan (Trp): We strictly employ Fmoc-Trp(Boc)-OH .[3] Unprotected Trp or Fmoc-Trp-OH is susceptible to alkylation by tert-butyl cations released from the Tyrosine side chain during the final TFA cleavage. The Boc group on the indole nitrogen protects the ring until the final moment of cleavage, acting as a "sacrificial" shield.

-

Tyrosine (Tyr): Fmoc-Tyr(tBu)-OH is selected as the standard acid-labile derivative.

Materials & Equipment

| Category | Item | Specifications |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Loading: 1.0 – 1.6 mmol/g (Target loading: 0.6 mmol/g) |

| Amino Acids | Fmoc-Trp(Boc)-OH | C-terminal residue |

| Fmoc-Tyr(tBu)-OH | N-terminal residue | |

| Reagents | Piperidine | 20% v/v in DMF (Deprotection) |

| DIC (Diisopropylcarbodiimide) | Activator | |

| Oxyma Pure | Additive (Reduces racemization better than HOBt) | |

| DIPEA (N,N-Diisopropylethylamine) | Base for resin loading | |

| TFA (Trifluoroacetic acid) | Cleavage solvent | |

| TIS (Triisopropylsilane) | Cation scavenger | |

| Solvents | DMF (N,N-Dimethylformamide) | Peptide grade, amine-free |

| DCM (Dichloromethane) | ACS grade | |

| Diethyl Ether | Cold (-20°C) for precipitation |

Experimental Protocol

Step 1: Resin Loading (Immobilization of Trp)

Rationale: Direct nucleophilic displacement of chloride on 2-CTC resin requires non-nucleophilic base and controlled stoichiometry to prevent over-loading.

-

Preparation: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reaction vessel.

-

Swelling: Add 10 mL dry DCM. Swell for 20 minutes.[4] Drain.

-

Loading Cocktail: Dissolve Fmoc-Trp(Boc)-OH (0.6 mmol, 1.0 eq relative to target loading, not resin max capacity) in 10 mL dry DCM. Add DIPEA (2.4 mmol, 4.0 eq).

-

Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

-

Capping: Add 1 mL of Methanol (HPLC grade) to the reaction mixture. Agitate for 20 minutes.

-

Note: Methanol caps unreacted trityl chloride sites, preventing Tyrosine from binding directly to the resin in the next step.

-

-

Washing: Drain and wash: 3x DCM, 3x DMF, 3x DCM.

Step 2: Fmoc Deprotection (The Critical Step)

Rationale: Standard piperidine treatment is effective, but DKP formation is a risk. We keep deprotection times optimized.

-

Deprotect: Add 10 mL 20% Piperidine/DMF . Agitate for 5 minutes . Drain.

-

Repeat: Add fresh 20% Piperidine/DMF. Agitate for 10 minutes . Drain.

-

Wash: Wash extensively: 5x DMF, 3x DCM, 3x DMF.

-

QC Check: Perform a Kaiser Test (ninhydrin). Resin beads should turn dark blue (positive for free amine).

-

Step 3: Coupling of Tyrosine

Rationale: DIC/Oxyma activation creates a reactive ester in situ with minimal racemization.

-

Activation: In a vial, dissolve Fmoc-Tyr(tBu)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF (~5 mL). Add DIC (3.0 eq).

-

Pre-activation: Allow to stand for 2-3 minutes (solution may turn yellow/orange).

-

Coupling: Add the mixture to the resin-bound Trp. Agitate for 60 minutes at room temperature.

-

Wash: Drain and wash: 3x DMF, 3x DCM.

-

QC Check: Perform Kaiser Test. Beads should remain yellow/colorless (negative for free amine), indicating complete coupling.

Step 4: Final Fmoc Removal

-

Repeat the deprotection protocol (Step 2) to remove the Fmoc group from the N-terminal Tyrosine.

-

Wash: 5x DMF, 5x DCM.

-

Drying: Dry resin under nitrogen flow or vacuum for at least 2 hours. Traces of DCM can interfere with cleavage.

Step 5: Global Cleavage & Side-Chain Deprotection

Rationale: This step cleaves the peptide from the resin and removes tBu (from Tyr) and Boc (from Trp). TIS is critical to scavenge the massive release of t-butyl cations.

-

Cocktail Preparation: Prepare TFA/TIS/H2O (95:2.5:2.5) .

-

Expert Tip: If high oxidation is observed in test runs, add 2.5% DODT (2,2'-(Ethylenedioxy)diethanethiol). For this sequence, standard TIS is usually sufficient if Trp(Boc) was used.

-

-

Reaction: Add 10 mL cocktail to the dry resin. Agitate for 2 hours .

-

Collection: Filter the cleavage solution into a 50 mL centrifuge tube. Wash resin with 1 mL neat TFA and combine.

-

Precipitation: Add ice-cold Diethyl Ether (approx. 35 mL) to the TFA solution. A white precipitate should form immediately.

-

Isolation: Centrifuge (3000 rpm, 5 min). Decant ether. Wash pellet 2x with cold ether.

-

Lyophilization: Dissolve pellet in 50% Acetonitrile/Water (0.1% TFA) and lyophilize to obtain the crude white powder.

Visualization of Workflow

Caption: Step-by-step SPPS workflow for H-Tyr-Trp-OH highlighting the critical control point for Diketopiperazine (DKP) suppression at the first deprotection step.

Quality Control & Troubleshooting

Analytical HPLC & Mass Spectrometry

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Gradient: 5% to 60% Acetonitrile in Water (with 0.1% TFA) over 20 mins.

-

Detection: 280 nm (Specific for Trp/Tyr aromatic rings).

-

Expected Mass:

-

Formula: C₂₀H₂₁N₃O₄

-

Monoisotopic Mass: 367.15 Da [5]

-

[M+H]⁺: 368.16 Da

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / Missing Peptide | DKP Formation: The peptide cyclized and cleaved during synthesis.[2] | Ensure use of 2-CTC resin . Do not leave resin in piperidine longer than necessary. |

| Mass +56 Da (approx) | t-Butyl Alkylation: The Trp indole ring reacted with a tBu cation. | Ensure Fmoc-Trp(Boc)-OH was used.[3][6] Increase TIS scavenger to 5% in cleavage cocktail. |

| Mass +16 Da | Oxidation: Methionine or Trp oxidation (less likely without Met). | Degas solvents.[6] Add DODT or Thioanisole to cleavage cocktail. |

| Incomplete Coupling | Steric hindrance or poor activation. | Double couple the Tyr residue. Ensure Oxyma is fresh. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Giraud, M., et al. (1999). Diketopiperazine formation during solid phase peptide synthesis of dipeptides. Journal of Peptide Science. Link

-

Merck Millipore. (2023). Cleavage Cocktails for Fmoc SPPS. Link

-

Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Link

Sources

Application Notes and Protocols for the Oral Administration of H-TYR-TRP-OH in Mice

Abstract

This document provides a comprehensive guide for the oral administration of the dipeptide H-TYR-TRP-OH (Tyrosine-Tryptophan) to mice, a method central to investigating its potential therapeutic effects in preclinical research. The protocol details best practices for vehicle selection, dose calculation, and the technique of oral gavage, while emphasizing animal welfare. Furthermore, it explores the scientific rationale behind these procedures, discussing the known biological activities of Tyr-Trp dipeptides, such as their roles in neurotransmitter synthesis and potential neuroprotective effects.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to conduct rigorous and reproducible in vivo studies with H-TYR-TRP-OH.

Introduction: The Scientific Case for Oral H-TYR-TRP-OH Administration

The dipeptide H-TYR-TRP-OH, composed of tyrosine and tryptophan, is a subject of growing interest in biomedical research. Both constituent amino acids are precursors to key neurotransmitters—tyrosine to dopamine and norepinephrine, and tryptophan to serotonin.[1][3] This foundational knowledge provides a strong rationale for investigating the neurological effects of their combined form.

Recent studies have highlighted the diverse bio-modulatory and health-promoting properties of short-chain peptides derived from various protein sources.[2] Specifically, Tyr-Trp containing dipeptides have demonstrated significant antioxidant activities, primarily acting as radical scavengers.[4] Research suggests that the Tyr-Trp dipeptide can enhance noradrenaline metabolism in the brain and may ameliorate working-memory deficits, indicating its potential as a neuroprotective agent.[2] Furthermore, H-Tyr-Trp-OH has been identified as a potential therapeutic agent for Alzheimer's disease, acting as an agonist of the nuclear receptor PPARα.[5]

Oral administration is the preferred route for many therapeutic agents due to its convenience and patient compliance.[6] However, delivering peptides orally presents significant challenges, including enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal barrier.[7] Despite these hurdles, the systemic delivery of some peptides via the oral route has been successfully achieved, often with very low bioavailability, necessitating careful formulation and dosing strategies.[8] Therefore, a standardized and reproducible protocol for oral administration is crucial for accurately assessing the in vivo efficacy of H-TYR-TRP-OH.

This guide provides a detailed methodology for oral gavage in mice, a precise technique for delivering a specific volume of a substance directly into the stomach.[9] Adherence to these protocols will ensure experimental consistency, minimize animal stress, and generate reliable data for the preclinical evaluation of H-TYR-TRP-OH.

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided below.

| Category | Item | Specifications & Recommendations |

| Test Article | H-TYR-TRP-OH | Purity ≥98% |

| Vehicle | Sterile Water for Injection | |

| 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water | For suspension formulations | |

| 0.9% Saline | ||

| Dosing Equipment | Oral Gavage Needles (Feeding Tubes) | 20-22 gauge, 1-1.5 inches long, with a rounded bulb tip. Flexible plastic tubes are recommended to minimize esophageal injury.[9][10][11] |

| Syringes | 1 mL Luer-slip or Luer-lock syringes. | |

| Animal & Housing | Laboratory Mice | Specify strain, age, and sex in experimental records. |

| Standard Mouse Cages | With appropriate bedding, food, and water. | |

| Weighing Scale | Calibrated, with a resolution of at least 0.1 g. | |

| Personal Protective Equipment (PPE) | Lab Coat | |

| Gloves | ||

| Eye Protection |

Experimental Protocols

Vehicle Selection and Rationale

The choice of vehicle is critical for ensuring the stability and bioavailability of H-TYR-TRP-OH. For soluble dipeptides, sterile water or 0.9% saline are often suitable. However, if solubility is a concern, a suspension may be necessary.

-

Rationale: 0.5% (w/v) Carboxymethylcellulose (CMC) is a commonly used suspending agent in preclinical studies.[12] It is generally well-tolerated and helps to ensure a uniform distribution of the test article during administration. The pH of the final formulation should be checked and adjusted if necessary, as extreme pH values can cause irritation to the gastrointestinal tract.[13]

Dosing Solution Preparation and Dose Calculation

Accurate preparation of the dosing solution and calculation of the administered volume are fundamental to achieving the target dose.

Step-by-Step Protocol for Dosing Solution Preparation (Example for a 10 mg/mL solution):

-

Weighing: Accurately weigh the required amount of H-TYR-TRP-OH. For a 10 mL solution at 10 mg/mL, weigh 100 mg of the dipeptide.

-

Solubilization/Suspension:

-

For a solution: Gradually add the vehicle (e.g., sterile water) to the weighed H-TYR-TRP-OH while vortexing or stirring until fully dissolved. Bring the final volume to 10 mL.

-

For a suspension: First, prepare a 0.5% (w/v) CMC solution. Then, create a paste of the H-TYR-TRP-OH with a small amount of the CMC solution. Gradually add the remaining vehicle while stirring to achieve a uniform suspension.

-

-

Storage: Store the prepared dosing solution as recommended by the manufacturer, typically at 2-8°C and protected from light.

Dose Calculation:

The volume of the dosing solution to be administered is calculated based on the desired dose in mg/kg and the individual mouse's body weight.[14]

-

Formula:

-

Volume to administer (mL) = (Dose (mg/kg) × Body Weight (kg)) / Concentration of Dosing Solution (mg/mL)

-

-

Example Calculation:

-

Desired Dose: 50 mg/kg

-

Mouse Body Weight: 25 g (0.025 kg)

-

Dosing Solution Concentration: 10 mg/mL

-

Volume to administer (mL) = (50 mg/kg × 0.025 kg) / 10 mg/mL = 0.125 mL

-

Maximum Administration Volume:

The maximum recommended oral gavage volume for mice is 10 mL/kg.[9][14][15] It is advisable to use smaller volumes when possible to reduce the risk of reflux and aspiration.[9]

| Mouse Weight (g) | Maximum Volume (10 mL/kg) |

| 20 | 0.2 mL |

| 25 | 0.25 mL |

| 30 | 0.3 mL |

| 35 | 0.35 mL |

Oral Gavage Procedure

This procedure requires proper training and a steady hand to ensure the welfare of the animal and the accuracy of the administration.

Step-by-Step Protocol for Oral Gavage:

-

Animal Preparation: Weigh the mouse and calculate the required dosing volume.

-

Measure Gavage Needle Length: Before the first administration for a group of similarly sized mice, measure the appropriate insertion length. This is the distance from the tip of the mouse's nose to the last rib or the xiphoid process (the caudal end of the sternum).[14][15] Mark this length on the gavage needle with a non-toxic marker.[14]

-

Restraint:

-

Gavage Needle Insertion:

-

Insert the gavage needle into the diastema (the gap behind the incisors) on one side of the mouth.[10][14]

-

Gently advance the needle along the roof of the mouth towards the esophagus.[9][10] The mouse will often swallow as the tube passes into the esophagus.[9][10]

-

There should be no resistance.[14][15] If resistance is felt, withdraw the needle immediately and reposition. Forcing the needle can cause severe injury.[9][17]

-

-

Administration: Once the needle is correctly positioned to the pre-measured depth, slowly and smoothly depress the syringe plunger to administer the solution.[17]

-

Withdrawal: After administration, gently withdraw the needle along the same path of insertion.[10]

-

Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for 5-10 minutes.[10]

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining meaningful results.

Acclimatization and Baseline Measurements

-

Acclimatization: Allow mice to acclimate to the facility and housing conditions for at least one week before the start of the experiment.

-

Handling: Handle the mice for a few minutes each day for several days prior to the first gavage to reduce stress associated with the procedure.

-

Baseline Data: Collect baseline data, such as body weight and any relevant behavioral or physiological parameters, before the first administration.

Group Allocation

Randomly assign mice to different experimental groups to minimize bias. A typical study design would include:

-

Vehicle Control Group: Receives only the vehicle.

-

Treatment Group(s): Receive H-TYR-TRP-OH at one or more dose levels.

-

Positive Control Group (if applicable): Receives a compound with a known effect relevant to the study's endpoints.

Dosing Schedule

The dosing frequency (e.g., once daily, twice daily) and duration will depend on the specific research question and the pharmacokinetic properties of H-TYR-TRP-OH.

Sample Collection

The timing and type of sample collection are critical for assessing the effects of H-TYR-TRP-OH.

-

Blood Collection: Blood samples can be collected for pharmacokinetic analysis or to measure biomarkers. Common methods include saphenous vein, facial vein, or tail vein sampling for survival bleeds.[18][19][20] Terminal blood collection can be performed via cardiac puncture under anesthesia.

-

Tissue Collection: At the end of the study, tissues of interest (e.g., brain, intestine, liver) can be collected for analysis of H-TYR-TRP-OH levels, target engagement, or downstream effects.

Data Analysis and Interpretation

The methods of data analysis will be specific to the experimental endpoints. This may include:

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment groups with the control group.

-

Pharmacokinetic (PK) Analysis: If blood samples are collected at multiple time points, PK parameters such as Cmax, Tmax, and AUC can be calculated.

-

Pharmacodynamic (PD) Analysis: Correlate the concentration of H-TYR-TRP-OH with the observed biological effects.

Troubleshooting and Animal Welfare Considerations

-

Gavage-related Complications: If a mouse shows signs of respiratory distress after gavage, it may indicate accidental administration into the trachea. Euthanize the animal immediately.[17]

-

Reflux: If the administered substance is seen coming from the nose or mouth, this indicates reflux. This may be due to too large a volume or improper technique.

-

Stress Reduction: Minimize the duration of restraint and perform the procedure efficiently to reduce stress. Voluntary oral administration methods, such as mixing the compound with a palatable treat, can be considered as an alternative for some studies.[21][22]

Visualizations

Experimental Workflow

Caption: Potential mechanism of action for orally administered H-TYR-TRP-OH.

References

-

Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. ResearchGate. Available from: [Link]

-

Effects of Tyrosine and Tryptophan Supplements on the Vital Indicators in Mice Differently Prone to Diet-Induced Obesity. MDPI. Available from: [Link]

-

Trp-Tyr is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis. PubMed. Available from: [Link]

-

UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. Available from: [Link]

-

Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. PMC. Available from: [Link]

-

SOP: Mouse Oral Gavage. Virginia Tech. Available from: [Link]

-

Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. Available from: [Link]

-

The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs. MDPI. Available from: [Link]

-

Biomolecules. NCERT. Available from: [Link]

-

Amino acid. Wikipedia. Available from: [Link]

-

LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. Available from: [Link]

-

Mouse Oral Gavage Training. YouTube. Available from: [Link]

-

Video: Compound Administration in Rodents- Oral and Topical Routes. JoVE. Available from: [Link]

-

Guide to Oral Gavage for Mice and Rats. Instech Laboratories. Available from: [Link]

-

David Brayden: Nanomedicines for oral delivery of peptides. YouTube. Available from: [Link]

-

Guidelines for Survival Blood Collection in Mice and Rats. NIH OACU. Available from: [Link]

-

Re-Assessing PK/PD Issues for Oral Protein and Peptide Delivery. PMC - NIH. Available from: [Link]

-

Mechanisms of Tryptophan and Tyrosine Hydroxylase. PMC - NIH. Available from: [Link]

-

Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System. PMC - NIH. Available from: [Link]

-

Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Available from: [Link]

-

Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. Available from: [Link]

-

Bioinformatics Analysis of the Molecular Networks Associated with the Amelioration of Aberrant Gene Expression by a Tyr–Trp Dipeptide in Brains Treated with the Amyloid-β Peptide. MDPI. Available from: [Link]

-

Method for voluntary oral administration of drugs in mice. PMC - NIH. Available from: [Link]

-

Gad Vehicles Database. National Center for Advancing Translational Sciences. Available from: [Link]

-

An Update on Oral Administration of Peptides to Achieve Systemic Delivery. MDPI. Available from: [Link]

-

Voluntary oral administration of drugs in mice | Request PDF. ResearchGate. Available from: [Link]

-

Blood sample collection in small laboratory animals. PMC - NIH. Available from: [Link]

-

A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon. Available from: [Link]

-

Systemic delivery of peptides by the oral route. Kinam Park. Available from: [Link]

-

Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus). NIH. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. mdpi.com [mdpi.com]

- 7. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. instechlabs.com [instechlabs.com]

- 12. ecronicon.net [ecronicon.net]

- 13. gadconsulting.com [gadconsulting.com]

- 14. animalcare.ubc.ca [animalcare.ubc.ca]

- 15. research-support.uq.edu.au [research-support.uq.edu.au]

- 16. m.youtube.com [m.youtube.com]

- 17. ouv.vt.edu [ouv.vt.edu]

- 18. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 19. einsteinmed.edu [einsteinmed.edu]

- 20. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: H-TYR-TRP-OH Solubility in Aqueous Buffers

Welcome to the technical support guide for the dipeptide H-TYR-TRP-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on achieving successful solubilization of this peptide in aqueous buffers. Drawing from fundamental chemical principles and established laboratory practices, this guide will address common challenges and provide practical, step-by-step protocols to ensure the integrity and consistency of your experiments.

Understanding the Molecule: Fundamental Properties of H-TYR-TRP-OH

The solubility of a peptide is intrinsically linked to its chemical structure. H-TYR-TRP-OH is a dipeptide composed of L-Tyrosine (Tyr) and L-Tryptophan (Trp). Both amino acids contain large, aromatic side chains, which contribute to the peptide's overall hydrophobicity and can lead to challenges in aqueous solubility, particularly around its isoelectric point (pI).

The key to successfully dissolving H-TYR-TRP-OH lies in understanding its acid-base properties, which are dictated by the ionizable groups: the N-terminal amine (NH₂), the C-terminal carboxylic acid (COOH), and the phenolic hydroxyl group on the tyrosine side chain.

| Property | Value (Estimated/Calculated) | Source/Rationale |

| Molecular Formula | C₂₀H₂₁N₃O₄ | [1][2] |

| Molecular Weight | 367.4 g/mol | [1][2] |

| pKa (α-COOH) | ~2.46 (from Trp) | [3] |

| pKa (α-NH₃⁺) | ~9.21 (from Tyr) | [3] |

| pKa (Tyr side chain) | ~10.46 | [3] |

| Calculated Isoelectric Point (pI) | ~5.84 | Calculated as (pKa₁ + pKa₂)/2 = (2.46 + 9.21)/2. The Tyrosine side chain pKa is far from the other two and is therefore not used in the calculation for the zwitterionic form.[4] |

Note: The pKa values are for the individual amino acids and may be slightly different in the dipeptide.

The calculated isoelectric point (pI) is the pH at which the peptide has a net zero charge. Peptides are least soluble at their pI because the lack of net charge reduces repulsion between molecules, favoring aggregation.[4] Therefore, to solubilize H-TYR-TRP-OH, it is crucial to work at a pH significantly above or below its estimated pI of 5.84.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when dissolving H-TYR-TRP-OH.

Q1: My H-TYR-TRP-OH is not dissolving in sterile water or neutral PBS (pH 7.4). Why is this happening?

A1: The primary reason for poor solubility in neutral solutions is the peptide's proximity to its isoelectric point (estimated pI ≈ 5.84). At a neutral pH, the peptide has a minimal net charge, leading to low solubility in water.[5] Additionally, the hydrophobic nature of the tyrosine and tryptophan side chains promotes self-aggregation.[6]

Q2: I see a precipitate or cloudiness in my peptide solution after initial dissolution. What should I do?

A2: This indicates that the peptide is coming out of solution, which can be due to several factors:

-

pH Shift: The addition of the peptide, which is acidic, may have lowered the pH of your unbuffered or weakly buffered solution closer to its pI.

-

Concentration Limit Exceeded: You may have exceeded the peptide's solubility limit in that specific buffer and at that temperature.

-

Aggregation Over Time: Hydrophobic interactions can lead to time-dependent aggregation.[7]

Troubleshooting Steps:

-

Check the pH: Measure the pH of your solution. If it is close to the pI, adjust it further away (e.g., to pH 8.5-9.0 or pH 3.0-4.0).

-

Dilute the Solution: If you suspect you are over the concentration limit, try dissolving the peptide at a lower concentration.

-

Sonication: Brief sonication can help to break up aggregates and improve dissolution.[5]

Q3: Can I use organic solvents to dissolve H-TYR-TRP-OH?

A3: Yes, for highly hydrophobic peptides, a small amount of a water-miscible organic solvent can be used as a first step.[5]

-

Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are good choices.

-

Procedure: Dissolve the peptide in a minimal volume of the organic solvent first, and then slowly add your aqueous buffer to the desired final concentration.

-

Caution: Ensure the final concentration of the organic solvent is compatible with your downstream experiments, as it can be detrimental to cells or interfere with assays.

Q4: Are there any special handling precautions for H-TYR-TRP-OH solutions?

A4: Yes. The tryptophan residue is susceptible to oxidation.[3]

-

Use Degassed Buffers: To minimize oxidation, it is recommended to use buffers that have been degassed.

-

Protect from Light: Tryptophan can be light-sensitive. Store solutions in amber vials or protected from light.

-

Storage: For long-term storage, it is best to aliquot the peptide solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Recommended Solubilization Protocol

This protocol provides a systematic approach to solubilizing H-TYR-TRP-OH. It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire batch.[8]

Materials:

-

H-TYR-TRP-OH peptide

-

Sterile, deionized water

-

0.1 M HCl

-

0.1 M NaOH

-

Aqueous buffer of choice (e.g., Tris-HCl, Phosphate buffer)

-

Vortex mixer

-

Sonicator bath

Step-by-Step Protocol:

-

Calculate the required amount of peptide and buffer.

-

Bring the lyophilized peptide to room temperature before opening the vial. This prevents condensation from entering the vial.

-

Add the appropriate volume of your chosen aqueous buffer to the peptide.

-

Gently vortex the solution.

-

If the peptide does not dissolve, proceed with pH adjustment:

-

For a basic solution (recommended): Add 0.1 M NaOH dropwise while vortexing until the peptide dissolves. A target pH of 8.5-9.0 is a good starting point.

-

For an acidic solution: Add 0.1 M HCl dropwise while vortexing until the peptide dissolves. A target pH of 3.0-4.0 can be effective.

-

-

If the peptide is still not fully dissolved, brief sonication (10-15 seconds) in a water bath can be applied. [5]

-

Once the peptide is dissolved, adjust the pH to your final desired value if necessary. Be aware that bringing the pH back towards the pI may cause precipitation.

-

Sterile filter the solution (0.22 µm filter) if required for your application.

Troubleshooting Flowchart

The following diagram illustrates a decision-making workflow for troubleshooting H-TYR-TRP-OH solubility issues.

Caption: Troubleshooting workflow for H-TYR-TRP-OH solubilization.

References

-

Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). 2023. Available from: [Link]

-

Explained Chemistry. The Charge and PI of Amino Acid (Tyrosine). 2022. Available from: [Link]

-

Wikipedia. Amino acid. Available from: [Link]

-

Aapptec Peptides. H-Trp-OH, L-Tryptophan, CAS 73-22-3. Available from: [Link]

-

ACS Publications. Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies. 2023. Available from: [Link]

-

ResearchGate. Solubility of d -Tryptophan and l -Tyrosine in Several Organic Solvents: Determination and Solvent Effect. Available from: [Link]

-

PubMed. Trp-Tyr is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis. 2023. Available from: [Link]

-

MDPI. Bioinformatics Analysis of the Molecular Networks Associated with the Amelioration of Aberrant Gene Expression by a Tyr–Trp Dipeptide in Brains Treated with the Amyloid-β Peptide. 2023. Available from: [Link]

-

ResearchGate. Identifying Solubility-Promoting Buffers for Intrinsically Disordered Proteins Prior to Purification. Available from: [Link]

-

bioRxiv. A peptide strategy for inhibiting different protein aggregation pathways in disease. 2022. Available from: [Link]

-

PubMed Central. Solvent exposure of Tyr10 as a probe of structural differences between monomeric and aggregated forms of the amyloid-β peptide. Available from: [Link]

-

CLAS. Table of Acids with Ka and pKa Values. Available from: [Link]

-

PubMed Central. Aggregation Gatekeeper and Controlled Assembly of Trpzip β-Hairpins. Available from: [Link]

-

PubMed. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. Available from: [Link]

-

Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]

-

PubMed Central. The aggregation tendencies of the signal peptide regions of prone and not prone to aggregate proteins. Available from: [Link]

-

Master Organic Chemistry. The pKa Table Is Your Friend. 2010. Available from: [Link]

-

Amino Acids. Available from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Amino Acids [vanderbilt.edu]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]

- 6. A peptide strategy for inhibiting different protein aggregation pathways in disease | bioRxiv [biorxiv.org]

- 7. Aggregation Gatekeeper and Controlled Assembly of Trpzip β-Hairpins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Support Center: H-TYR-TRP-OH Solubility & Stability Guide

[1]

Core Technical Analysis: The "Aromatic Stacking" Problem

To prevent aggregation, you must first understand the molecular driver.[1][2] H-TYR-TRP-OH (Tyr-Trp) is not merely a hydrophobic dipeptide; it is a self-assembling nanostructure precursor .[3]

The aggregation of Tyr-Trp is driven by a synergistic mechanism distinct from simple hydrophobic collapse:

- Stacking: The indole ring of Tryptophan (Trp) and the phenol ring of Tyrosine (Tyr) engage in T-shaped or parallel-displaced stacking.[3]

-

Hydrogen Bonding: Unlike Phenylalanine-based peptides (e.g., FF), the hydroxyl group (-OH) on Tyrosine acts as a hydrogen bond donor/acceptor, creating a "tighter" supramolecular network than purely hydrophobic peptides.[3]

-

Isoelectric Precipitation: The theoretical isoelectric point (pI) of Tyr-Trp is approximately 5.7 .[3] At pH values near 5.0–6.5, the net charge is near zero, removing electrostatic repulsion and maximizing aggregation kinetics.

Critical Directive: Successful solubilization requires disrupting both the aromatic stacking (via organic co-solvents) and the hydrogen bonding network (via pH control or chaotropes).

Troubleshooting Guide (Q&A)

Scenario A: "My solution turns cloudy immediately upon adding buffer."

Diagnosis: You likely triggered the "Solvent Shift" effect. Root Cause: Dissolving the peptide in 100% organic solvent (like DMSO) and then rapidly adding a large volume of aqueous buffer causes a sudden polarity shift. This forces the hydrophobic aromatic rings to cluster instantly before they can disperse. Corrective Action:

-

Dissolve peptide in high-concentration organic solvent (DMSO or DMF) first.[3]

-

Add the aqueous buffer dropwise to the vortexing peptide solution, not the other way around.

-

Pro Tip: If the final concentration allows, ensure the final solution contains at least 5-10% organic solvent to maintain monomer stability.

Scenario B: "I see peak broadening or 'ghost peaks' on my HPLC."

Diagnosis: On-column aggregation. Root Cause: The high pressure and local concentration effects inside the column stationary phase are inducing transient fibrillization. Corrective Action:

-

Temperature: Increase column temperature to 40°C or 50°C (if peptide stability permits) to thermodynamically disfavor stacking.

-

Mobile Phase: Add a chaotropic agent to the mobile phase. 0.1% TFA is standard, but if broadening persists, consider 0.1% Perchloric Acid (stronger ion pairing) or adding 5-10% Isopropanol to Mobile Phase A to disrupt hydrophobic interactions.[3]

Scenario C: "The solution precipitates after 24 hours at 4°C."

Diagnosis: Nucleation-dependent polymerization.[3] Root Cause: At 4°C, hydrophobic interactions weaken, but hydrogen bonding becomes more stable. The low temperature stabilizes the "flower-like" or tubular nanostructures Tyr-Trp is known to form.[3] Corrective Action:

-

Do not store liquid solutions at 4°C.

-

Flash freeze aliquots in liquid nitrogen and store at -80°C.

-

Thaw only once. Repeated freeze-thaw cycles induce aggregation at the ice-water interface.[3]

Experimental Protocols

Protocol 1: The "Charge-Repulsion" Dissolution Method (Recommended)

Best for: Bioassays where organic solvents (DMSO) must be minimized.[3]

Principle: By adjusting the pH > 2 units away from the pI (5.7), we force a net charge on the termini, creating electrostatic repulsion between monomers.

| Parameter | Specification |

| Target pH | pH < 3.0 (Acidic) or pH > 9.0 (Basic) |

| Buffer Choice | 10% Acetic Acid (Acidic) or 0.1% NH₄OH (Basic) |

| Max Concentration | Typically < 2 mg/mL in aqueous buffer alone |

Step-by-Step:

-

Weigh H-TYR-TRP-OH powder.[3]

-

Add 0.1 M Ammonium Hydroxide (NH₄OH) or 10% Acetic Acid to reach 50% of the final target volume.

-

Vortex vigorously for 30 seconds. The solution should be clear.

-

Slowly dilute with water or assay buffer to the final volume.

-

Warning: If your assay buffer has a strong buffering capacity at pH 6.0 or 7.0, the peptide may reprecipitate. Verify compatibility.

-

Protocol 2: The "Organic-Disruption" Method (High Stability)

Best for: Stock solutions and structural analysis.[3]

Principle: DMSO or DMF effectively solvates the aromatic rings, preventing

| Parameter | Specification |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) - anhydrous, high purity |

| Stock Conc. | 10–20 mM |

| Storage | -20°C or -80°C (desiccated) |

Step-by-Step:

-

Dissolve peptide in 100% anhydrous DMSO to a concentration of 10 mM.

-

Sonicate for 1-2 minutes in a water bath sonicator (35-40 kHz) to break pre-existing amorphous aggregates.

-

Filtration (Critical): Filter the stock solution through a 0.22 µm PVDF or PTFE membrane.[3] This removes "seeds" (nucleation sites) that accelerate future aggregation.[3]

Visualizations

Figure 1: Aggregation Pathway & Prevention Strategy

This diagram illustrates the thermodynamic trap of Tyr-Trp aggregation and the specific intervention points.

Caption: Kinetic pathway of Tyr-Trp self-assembly. Green arrows indicate intervention strategies to maintain the monomeric state.

Figure 2: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system for your specific application.

Caption: Decision matrix for selecting the optimal solvent system based on experimental constraints.

Solubility Data Reference

| Property | Value | Implication for Handling |

| Molecular Weight | 367.4 g/mol | Small, but high aromatic density.[3] |

| Isoelectric Point (pI) | ~5.7 | Avoid pH 5.0 – 6.5 .[3] Solubility is minimal here. |

| Hydrophobicity | High | Requires organic co-solvent or charge manipulation.[3] |

| Aggregation Form | Nanospheres/Tubes | Prone to forming ordered structures, not just random aggregates. |

| Max Solubility (Water) | < 0.5 mg/mL (est.) | Poor.[3] Do not attempt direct aqueous dissolution.[3] |

| Max Solubility (DMSO) | > 20 mg/mL | Excellent.[3] Preferred stock solvent.[3] |

References

-

Self-Assembly of Aromatic Dipeptides: Gazit, E. (2007).[3] Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews.[3] Link

-

Tyr-Trp Nanostructures: Reches, M., & Gazit, E. (2003).[3] Casting metal nanowires within discrete self-assembled peptide nanotubes.[3] Science.[3] Link[3]

-

Peptide Solubility Guidelines: BenchChem Technical Support. Preventing Peptide Aggregation in Solution.[3][1][4]Link[3][5]

-

Mechanism of Aromatic Stacking: MDPI Atmosphere Study on Tyr/Trp Aggregation. Tyrosine, Phenylalanine, and Tryptophan Undergo Self-Aggregation in Similar and Different Manners.[6][7][8][9]Link[3]

-

Isoelectric Point Calculation: National Institutes of Health (NIH) PubChem.[3] Compound Summary: Trp-His-Tyr (Analogous pI data).[3]Link[3]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. biosynth.com [biosynth.com]

- 3. Trp-His-Tyr | C26H28N6O5 | CID 145458394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Tyrosine, Phenylalanine, and Tryptophan Undergo Self-Aggregation in Similar and Different Manners [mdpi.com]

- 9. researchgate.net [researchgate.net]

H-TYR-TRP-OH stability and storage conditions

<-4>

Welcome to the technical support guide for the dipeptide H-TYR-TRP-OH (Tyr-Trp). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful application of this peptide in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of the constituent amino acids, Tyrosine (Tyr) and Tryptophan (Trp).

Frequently Asked Questions (FAQs)

How should I store lyophilized H-TYR-TRP-OH powder?

For long-term storage, lyophilized peptides should be kept at -20°C or colder, shielded from bright light.[1] While stable for days to weeks at room temperature, colder temperatures are crucial for preserving integrity over extended periods. Peptides containing Tryptophan are particularly susceptible to oxidation, making proper storage critical.[1] Before opening, always allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can significantly reduce long-term stability.

What is the recommended way to store H-TYR-TRP-OH in solution?

Storing peptides in solution is not recommended for long periods due to their limited shelf-life.[1][2] This is especially true for peptides containing Trp, which are prone to degradation.[1] If solution storage is necessary, dissolve the peptide in a sterile buffer (pH 5-6 is often preferred to reduce degradation), aliquot it into single-use volumes, and store at -20°C or -80°C.[3] One supplier suggests that stock solutions can be stored for up to 6 months at -80°C or for 1 month at -20°C.[4] It is critical to avoid repeated freeze-thaw cycles as this can degrade the peptide.[1][3]

Which solvent should I use to dissolve H-TYR-TRP-OH?

The solubility of a peptide is largely determined by its amino acid composition.[2] H-TYR-TRP-OH is a neutral dipeptide. To determine its charge, we assign a value of +1 to the N-terminal amine (NH2) and -1 to the C-terminal carboxyl (COOH), resulting in a net charge of zero at neutral pH.[5] For neutral peptides that are hydrophobic, organic solvents may be required. A general strategy is to first attempt dissolution in sterile water. If solubility is poor, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be added, followed by dilution with water. Always test solubility with a small amount of the peptide first.[5]

Is H-TYR-TRP-OH sensitive to light and air?

Yes. The Tryptophan residue in the peptide is particularly prone to oxidation, a process that can be accelerated by exposure to air and light.[1] The indole side-chain of Trp and the phenolic side-chain of Tyr are susceptible to oxidative modifications.[6] Therefore, it is essential to store both the lyophilized powder and solutions protected from light and under an inert atmosphere if possible (e.g., argon or nitrogen).[1][7]

What are the primary degradation pathways for this peptide?

The main stability concerns for H-TYR-TRP-OH are oxidation and hydrolysis.

-

Oxidation: The Tryptophan and Tyrosine residues are the most susceptible sites.[1][6][8] Trp can be oxidized to form various products, including kynurenine and N-formylkynurenine.[9][10][11] Tyr can be oxidized to form dityrosine or DOPA derivatives.[11] This process can be catalyzed by light, oxygen, and trace metals.

-

Hydrolysis: Like all peptides, the amide bond linking Tyr and Trp can be hydrolyzed, breaking the dipeptide into its constituent amino acids. This is more likely to occur in solution, especially at non-neutral pH.

Troubleshooting Guide

Problem 1: My H-TYR-TRP-OH powder won't dissolve.

This is a common issue, often related to the peptide's hydrophobicity.[12]

Causality: The aromatic side chains of both Tyrosine and Tryptophan contribute to the peptide's hydrophobic character, which can limit its solubility in aqueous solutions.[12] Aggregation can also occur, further reducing solubility.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting peptide solubility.

Problem 2: I'm seeing a loss of activity or unexpected results in my assay.

This often points to peptide degradation.

Causality: The biological activity of a peptide is intrinsically linked to its structure. Oxidation of the Tyr or Trp residues can alter the peptide's conformation and its ability to interact with its target, leading to diminished or altered activity.[6][13]

Self-Validation Protocol: Verifying Peptide Integrity

-

Prepare a fresh stock solution: Re-dissolve a new aliquot of lyophilized peptide following the recommended protocol.

-

Analytical Check (HPLC):

-

Run a sample of your freshly prepared stock solution on a reverse-phase HPLC (RP-HPLC) system.

-

Compare this to the chromatogram of an older stock solution or the one you suspect is degraded.

-

Expected Result: A pure, stable peptide should show a single major peak. The presence of multiple new peaks, especially those with earlier retention times (more polar), suggests degradation products like oxidized species.[13]

-

-

Mass Spectrometry (MS) Confirmation:

-

Analyze the peaks from the HPLC using mass spectrometry.

-

Expected Result: The main peak should correspond to the molecular weight of H-TYR-TRP-OH (367.4 g/mol ).[14] Degradation products will have different masses (e.g., +16 Da for a single oxidation).

-

Problem 3: The color of my peptide solution has turned slightly yellow.

Causality: The yellowing of solutions containing Tryptophan is a known indicator of oxidative degradation.[11] The oxidation of the indole ring of tryptophan can lead to the formation of colored byproducts.[11]

Recommended Action: It is highly likely the peptide has degraded. Discard the solution and prepare a fresh stock from lyophilized powder. To prevent this in the future, ensure solutions are stored protected from light, headspace is minimized in vials, and storage duration in solution is kept to a minimum.

Experimental Protocols & Data

Recommended Storage Conditions Summary

| Form | Temperature | Duration | Key Considerations |

| Lyophilized Powder | -20°C to -80°C | Years[1] | Store in a desiccator, protected from light.[1] |

| Stock Solution | -20°C | Up to 1 month[4] | Aliquot to avoid freeze-thaw cycles.[1][3] Use sterile, pH 5-6 buffer.[3] |

| Stock Solution | -80°C | Up to 6 months[4] | Preferred for longer-term solution storage. Protect from light.[3] |

Protocol: Preparation and Quantification of H-TYR-TRP-OH Stock Solution

This protocol ensures accurate concentration determination and minimizes initial degradation.

-

Equilibration: Remove the vial of lyophilized H-TYR-TRP-OH from the -20°C/-80°C freezer and place it in a desiccator at room temperature for at least 30 minutes. This prevents condensation.

-

Weighing: Briefly centrifuge the vial to ensure all powder is at the bottom. Weigh the desired amount of peptide in a sterile microfuge tube.

-

Reconstitution:

-

Add the desired volume of your chosen solvent (e.g., sterile deionized water or PBS) to create a concentrated stock (e.g., 1 mg/mL).

-

Vortex gently until the peptide is fully dissolved. If needed, follow the troubleshooting steps above (sonication, etc.).

-

-

Quantification (UV-Vis Spectrophotometry):

-

The Tyr and Trp residues allow for quantification by UV absorbance at 280 nm.[15]

-

Prepare a dilution of your stock solution in the same solvent.

-

Measure the absorbance at 280 nm (A280).

-

Calculate the concentration using the Beer-Lambert law (A = εcl), where:

-

A = Absorbance

-

ε (Molar extinction coefficient) for Tyr-Trp can be approximated by summing the coefficients of the individual amino acids (~5500 M⁻¹cm⁻¹ for Trp + ~1490 M⁻¹cm⁻¹ for Tyr ≈ 6990 M⁻¹cm⁻¹).

-

c = Concentration (in M)

-

l = Path length (typically 1 cm)

-

-

-

Aliquoting and Storage:

-

Dispense the quantified stock solution into single-use, light-protecting aliquots.

-

Store immediately at -20°C or -80°C.

-

Workflow for Peptide Handling and Storage:

Caption: Recommended workflow from peptide receipt to experimental use.

References

-

Wikipedia. Post-translational modification. [Link]

-

Wikipedia. Amino acid. [Link]

-

RSC Publishing. Electrochemical oxidation and cleavage of tyrosine- and tryptophan-containing tripeptides. [Link]

-

Carl ROTH. Safety Data Sheet: L-Tryptophan. [Link]

-

NIH. Tryptophan degradation as a systems phenomenon in inflammation – an analysis across 13 chronic inflammatory diseases - PMC. [Link]

-

ACS Publications. Geometry and Efficacy of Cross-Strand Trp/Trp, Trp/Tyr, and Tyr/Tyr Aromatic Interaction in a β-Hairpin Peptide | Biochemistry. [Link]

-

GenScript. Peptide Storage and Handling Guidelines. [Link]

-

ResearchGate. Two major pathways of Trp degradation. The serotonin and kynurenine... [Link]

-

ACS Publications. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins | Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. [Link]

-

ResearchGate. Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. [Link]

-

NIH. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC. [Link]

-

Creative Biolabs. How to Store Peptides | Best Practices for Researchers. [Link]

-

G-Biosciences. Why Does Tyrosine and Tryptophan Have Effect in Protein Determination and to What Degree?. [Link]

-

PubMed Central. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC. [Link]

-

ResearchGate. Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. [Link]

-

Aviva Systems Biology. Reconstitution & Storage Instructions. [Link]

Sources

- 1. genscript.com [genscript.com]

- 2. bachem.com [bachem.com]

- 3. jpt.com [jpt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 6. Post-translational modification - Wikipedia [en.wikipedia.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Electrochemical oxidation and cleavage of tyrosine- and tryptophan-containing tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tryptophan degradation as a systems phenomenon in inflammation – an analysis across 13 chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Amino acid - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scbt.com [scbt.com]

- 15. info.gbiosciences.com [info.gbiosciences.com]

Optimizing H-TYR-TRP-OH dosage for neuroprotective effects

Ticket ID: #TYR-TRP-OPT-001 Subject: Optimization of H-TYR-TRP-OH Dosage for Neuroprotective Assays Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Peptide Therapeutics Support Portal.

You are accessing the technical guide for H-Tyr-Trp-OH (L-Tyrosyl-L-Tryptophan) . This dipeptide is a critical bioactive molecule investigated for its ability to inhibit amyloid-

However, its efficacy is non-linear. Success depends on overcoming three specific failure points: Solubility-driven precipitation , Proteolytic instability , and Biphasic dose responses (Hormesis) .

This guide replaces standard protocols with a troubleshooting-first approach.

Module 1: Solubility & Stock Preparation

The Problem: H-Tyr-Trp-OH contains two aromatic, hydrophobic residues. At neutral pH (PBS, pH 7.4), it is prone to

Protocol: The "Solvent-Shift" Method

Do not attempt to dissolve directly in cell culture media.

-

Calculate Net Peptide Content (NPC): Check your CoA. If NPC is 80%, weighing 1 mg yields only 0.8 mg of peptide. Adjust mass accordingly.

-

Primary Solubilization (Anhydrous):

-

Dissolve H-Tyr-Trp-OH in 100% DMSO to a concentration of 10 mM .

-

Why? DMSO disrupts the hydrophobic interactions between the indole (Trp) and phenol (Tyr) rings.

-

-

Secondary Dilution (Stepwise):

-

Dilute the 10 mM stock 1:10 in sterile water (not PBS yet) to reach 1 mM .

-

Critical Step: Vortex immediately. If cloudiness appears, sonicate for 30 seconds at 40 kHz.

-

-

Working Solution:

-

Dilute into culture media (e.g., Neurobasal) to final concentration (e.g., 10–100

M). Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

-

QC Checkpoint: Measure Absorbance at 280 nm.

-

L-Tryptophan

-

L-Tyrosine

-

Target

:

Module 2: In Vitro Dosage Optimization

The Problem: Researchers often assume "more is better." For aromatic dipeptides, high concentrations (>500

Experimental Design: The "Therapeutic Window" Grid

Run a 3x3 Matrix to determine the optimal neuroprotective dose against A

| Variable | Condition A (Low) | Condition B (Medium) | Condition C (High) |

| H-Tyr-Trp-OH Dose | 10 nM | 1 | 100 |

| Stressor (A | 0 | 5 | 20 |

Readout Strategy:

-

Cell Viability: MTT or CCK-8 assay (24h post-treatment).

-

Aggregation Inhibition: Thioflavin T (ThT) fluorescence. Note: Tyr-Trp interferes with ThT signal; use proper blanks.

-

ROS Scavenging: DCFDA staining.

Workflow Visualization

The following diagram illustrates the critical decision pathways for in vitro screening.

Caption: Workflow for preparing and screening H-Tyr-Trp-OH, highlighting the critical QC step to prevent dosage errors due to precipitation.

Module 3: Mechanism of Action & In Vivo Translation

The Problem: In vitro success often fails in vivo because H-Tyr-Trp-OH is susceptible to rapid hydrolysis by plasma peptidases. However, recent literature suggests it modulates brain catecholamines even if half-life is short.

Mechanistic Pathways:

-

Direct Interaction: The aromatic rings of Tyr and Trp intercalate into A

-

Metabolic Modulation: Oral administration increases cerebral Norepinephrine and Dopamine levels, likely via transport of the intact dipeptide or its metabolites (Tyr/Trp) across the BBB.

Pathway Visualization

Caption: Dual-mechanism of action: Direct interference with amyloid aggregation and metabolic enhancement of neurotransmitters.

Module 4: Troubleshooting & FAQs

Q1: My peptide solution turns yellow after 24 hours. Is it safe to use?

-

Diagnosis: Oxidation. Tryptophan is highly sensitive to photo-oxidation, forming N-formylkynurenine (yellowish).

-

Fix: Store stocks in amber tubes at -20°C. Do not freeze-thaw more than once. If yellow, discard.

Q2: I see no effect in my mouse model (10 mg/kg).

-

Diagnosis: Underdosing due to metabolism.

-

Fix: Literature suggests doses up to 100 mg/kg (oral) are required for robust cognitive effects in A

-induced models. Alternatively, use intraperitoneal (i.p.) injection to bypass first-pass gastric hydrolysis.

Q3: The ThT fluorescence assay shows increased signal with the peptide.

-

Diagnosis: Fluorescence Quenching/Interference. Tryptophan has intrinsic fluorescence that can overlap or quench ThT signals depending on the filter set.

-

Fix: Use a secondary assay like TEM (Transmission Electron Microscopy) or Dot Blot with A

antibodies to verify aggregation inhibition.

References

-

Kanegawa, N., et al. (2020).Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer's disease.

- Source:Molecular Brain

-

Link: [Link]

-

Ano, Y., et al. (2019).Tryptophan-Tyrosine Dipeptide, the Core Sequence of

-Lactolin, Improves Memory by Modulating the Dopamine System. -

Gazit, E. (2002).A possible role for

-stacking in the self-assembly of amyloid fibrils. (Foundational mechanism for aromatic dipeptides).- Source:FASEB Journal

-

Link: [Link]

For further assistance, please reply with your specific cell line and assay conditions.

Sources

- 1. Frontiers | Based on molecular structures: Amyloid-β generation, clearance, toxicity and therapeutic strategies [frontiersin.org]

- 2. Frontiers | Optimization of neuron-specific interfering peptides targeting GABAB receptor downregulation for proteolytic stability for conferring neuroprotection in a mouse model of cerebral ischemia [frontiersin.org]

- 3. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Neuropharmacology of Isomeric Dipeptides: Tyr-Trp (YW) vs. Trp-Tyr (WY)

Executive Summary

Objective: To delineate the distinct neuropharmacological profiles of the isomeric dipeptides Tyrosine-Tryptophan (Tyr-Trp, YW) and Tryptophan-Tyrosine (Trp-Tyr, WY) .

Core Finding: Despite sharing identical amino acid composition, the sequence order dictates divergent neuroactive mechanisms. Trp-Tyr (WY) acts primarily as a Dopaminergic modulator via Monoamine Oxidase B (MAO-B) inhibition, enhancing spatial memory.[1] In contrast, Tyr-Trp (YW) functions as a Noradrenergic and Metabolic regulator , driving norepinephrine (NE) turnover and kynurenine pathway activation to ameliorate short-term memory deficits.

Structural & Pharmacokinetic Properties

Structural Isomerism

While both peptides are composed of one aromatic tyrosine and one indole-rich tryptophan, their N-terminal positioning determines their interaction with transporters and enzymes.

| Feature | Tyr-Trp (YW) | Trp-Tyr (WY) |

| N-Terminal | Tyrosine (Phenol group) | Tryptophan (Indole group) |

| C-Terminal | Tryptophan | Tyrosine |

| Hydrophobicity | High | High |

| Primary Source | Fermented dairy, Whey hydrolysates |

Blood-Brain Barrier (BBB) Transport

Both dipeptides cross the BBB, primarily utilizing the Peptide Transporter 2 (PEPT2) system, which favors di/tripeptides with hydrophobic backbones.

-

Mechanism: Proton-coupled oligopeptide transport (POT).

-

Bioavailability: Oral administration of both peptides results in detectable levels in the cortex and hippocampus, though YW shows a unique metabolic footprint in plasma compared to WY, suggesting differential first-pass metabolism.

Figure 1: BBB Transport Mechanism (Graphviz)

Caption: Proton-coupled transport of hydrophobic dipeptides WY and YW across the BBB via PEPT2.

Mechanistic Comparison: Neuroactivity Profiles

Trp-Tyr (WY): The Dopamine Booster

Primary Target: Monoamine Oxidase B (MAO-B). Mechanism: WY acts as a competitive inhibitor of MAO-B. By preventing the degradation of dopamine, it increases the synaptic availability of dopamine in the hippocampus and frontal cortex. Downstream Effect: Activation of Dopamine D1-like receptors , leading to improved spatial memory and executive function.

Tyr-Trp (YW): The Catecholamine Regulator

Primary Target: Tyrosine/Tryptophan Metabolic Pathways.[2]

Mechanism: YW administration significantly upregulates genes involved in catecholamine synthesis. It increases the turnover of Norepinephrine (measured by MHPG) and modulates the Kynurenine pathway.

Downstream Effect: Enhancement of short-term memory and protection against A

Figure 2: Divergent Signaling Pathways (Graphviz)

Caption: Differential signaling cascades. WY inhibits MAO-B to boost Dopamine; YW modulates gene expression to enhance Norepinephrine turnover.

Experimental Data Comparison

The following data summarizes key findings from comparative studies (e.g., Ano et al.).

| Parameter | Trp-Tyr (WY) | Tyr-Trp (YW) | Control (Vehicle) |

| MAO-B Inhibition (IC50) | High Potency (Specific inhibition) | Low/No Effect | N/A |

| Hippocampal Dopamine | Significant Increase ( | No Significant Change | Baseline |

| Cortical MHPG (NE Metabolite) | Slight Increase | Maximal Increase (Highest among 39 peptides) | Baseline |

| L-Dopa Levels | Moderate Increase | High Increase | Baseline |

| Behavioral Outcome | Improved Spatial Memory (Y-Maze) | Improved Short-Term Memory (Novel Object) | Deficit (in disease model) |

Detailed Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: In Vitro MAO-B Inhibition Assay (For WY Validation)

Purpose: To quantify the inhibitory potential of the dipeptide on monoamine oxidase B.

-

Reagents:

-

Recombinant Human MAO-B (5 mg/mL).

-

Substrate: Benzylamine or Tyramine.

-

Chromogenic detection reagent (e.g., Amplex Red) + Horseradish Peroxidase (HRP).

-

Inhibitor: Synthetic Trp-Tyr (dissolved in DMSO/PBS).

-

-

Workflow:

-

Step 1: Plate 50

L of MAO-B enzyme solution (0.1 U/mL) into 96-well black plates. -

Step 2: Add 10

L of Trp-Tyr at varying concentrations (0.1 -

Step 3: Add 40

L of reaction mix (Substrate + Amplex Red + HRP). -

Step 4: Incubate for 30–60 mins at 37°C protected from light.

-

Step 5: Measure fluorescence (Ex/Em = 530/590 nm).

-

-

Validation: Calculate % Inhibition relative to vehicle control. WY should show dose-dependent inhibition.

Protocol B: HPLC Analysis of Brain Monoamines (For YW/WY Comparison)

Purpose: To distinguish the neurochemical fingerprint of YW vs. WY in vivo.

-

Sample Preparation:

-

Chromatography Conditions:

-

System: HPLC with Electrochemical Detection (ECD) (e.g., Eicom HTEC-500).

-

Column: SC-5ODS (C18 reverse phase).

-

Mobile Phase: 0.1 M Citrate-Acetate buffer (pH 3.5), 17% Methanol, 190 mg/L Sodium Octanesulfonate (Ion pair reagent).[4]

-

Applied Voltage: +750 mV.

-

-

Analysis:

-

Quantify Dopamine (DA), DOPAC, HVA, Norepinephrine (NE), and MHPG.

-

Expectation: WY samples will show elevated DA; YW samples will show elevated MHPG and L-Dopa.

-

References

-

Ano, Y., et al. (2019).Tryptophan-Tyrosine Dipeptide, the Core Sequence of

-Lactolin, Improves Memory by Modulating the Dopamine System.[1][5] Nutrients.[5][6] -

Ano, Y., et al. (2020). Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer's disease.[2][3] PLoS ONE.

-

Ano, Y., et al. (2022). Tryptophan-tyrosine dipeptide improves tau-related symptoms in tauopathy mice.[7][8] Nutritional Neuroscience.

-

Banks, W. A., et al. (1987). Saturable Transport of Peptides Across the Blood-Brain Barrier.[9] Life Sciences.[9]

Sources

- 1. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Blood-brain barrier transport machineries and targeted therapy of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan-tyrosine dipeptide improves tau-related symptoms in tauopathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Saturable transport of peptides across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Comparative Antioxidant Activity of the Tyr-Trp Dipeptide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Single Amino Acids to Synergistic Dipeptides

In the vast landscape of antioxidant research, the focus has progressively shifted from individual molecules to more complex structures that exhibit enhanced or novel functionalities. Among these, food-derived bioactive peptides have emerged as promising candidates for mitigating oxidative stress.[1] While amino acids like Tyrosine (Tyr) and Tryptophan (Trp) are recognized for their intrinsic antioxidant properties, their combination into dipeptides can unlock synergistic effects and superior activity.[2][3] The Tyr-Trp dipeptide, in particular, represents a molecule of significant interest due to the potent hydrogen-donating capabilities of both its constituent residues.[4][5]